MFCD01847673
Description
MFCD01847673 is a boronic acid derivative with significant applications in pharmaceutical synthesis and transition-metal-catalyzed reactions, particularly Suzuki-Miyaura cross-couplings. These compounds are critical in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules for drug development and materials science .
Key physicochemical properties inferred from analogous boronic acids (e.g., CAS 1046861-20-4) include:
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMUIRMEYRWHAM-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD01847673” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The methods are optimized to maximize efficiency, reduce waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD01847673” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of “this compound” are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents that facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
“MFCD01847673” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: “this compound” is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD01847673” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, and signaling pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD01847673 with two structurally related boronic acids: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 918538-05-3).
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Reactivity in Cross-Couplings :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid exhibit superior reactivity in palladium-catalyzed Suzuki reactions compared to (6-Bromo-2,3-dichlorophenyl)boronic acid, which is more suited for nitrogen-containing heterocycle synthesis .
- The electron-withdrawing chloro and bromo substituents in this compound enhance electrophilicity, accelerating transmetallation steps in catalytic cycles .
Bioavailability and Toxicity: this compound and (3-Bromo-5-chlorophenyl)boronic acid both show high BBB permeability, making them candidates for central nervous system (CNS) drug intermediates. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s nitro group reduces BBB penetration but improves aqueous solubility .
Synthetic Accessibility :
- This compound’s synthesis likely follows a green chemistry approach (e.g., using recyclable ionic liquids), mirroring trends observed in CAS 1761-61-1’s production .
- (6-Bromo-2,3-dichlorophenyl)boronic acid requires harsher conditions (e.g., DMF, elevated temperatures), increasing environmental and safety concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
